Mbs-D-Arg-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

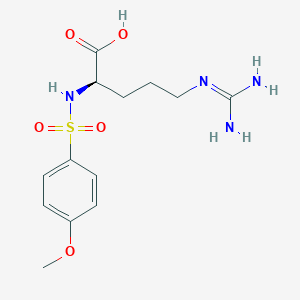

Mbs-D-Arg-OH, also known as N-(4-Methoxybenzylsulfonyl)-D-arginine, is a compound with the molecular formula C13H20N4O5S. It is a derivative of D-arginine, an amino acid, and contains a methoxybenzylsulfonyl group.

Méthodes De Préparation

The synthesis of Mbs-D-Arg-OH typically involves the reaction of D-arginine with methoxybenzylsulfonyl chloride under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Analyse Des Réactions Chimiques

Mbs-D-Arg-OH undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Mbs-D-Arg-OH has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes involved in disease pathways.

Industry: This compound is used in the development of specialty chemicals and materials with unique properties

Mécanisme D'action

The mechanism of action of Mbs-D-Arg-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can modulate various biological pathways, making the compound a potential therapeutic agent .

Comparaison Avec Des Composés Similaires

Mbs-D-Arg-OH can be compared with other similar compounds, such as:

N-(4-Methoxybenzylsulfonyl)-L-arginine: The L-isomer of the compound, which may have different biological activity due to the stereochemistry.

N-(4-Methoxybenzylsulfonyl)-D-lysine: A similar compound with a different amino acid backbone, which may affect its interaction with molecular targets.

N-(4-Methoxybenzylsulfonyl)-D-ornithine: Another derivative with a different amino acid, potentially leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of the methoxybenzylsulfonyl group with the D-arginine backbone, which imparts distinct chemical and biological characteristics .

Activité Biologique

Mbs-D-Arg-OH, a derivative of arginine, has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the compound's biological activity, supported by relevant data, tables, and case studies.

Chemical Structure and Properties

This compound is a modified form of D-arginine, typically characterized by the presence of a methoxybenzylsulfonyl (Mbs) group. This modification enhances its solubility and stability, making it an attractive candidate for various biological applications. The molecular formula is C₁₃H₁₈N₂O₄S, with a molecular weight of approximately 302.36 g/mol.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

The data indicates that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Its efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa suggests a broad spectrum of action.

Cytotoxicity and Hemolytic Activity

To assess the safety profile of this compound, cytotoxicity tests were conducted using human cell lines. The results indicated low cytotoxicity levels, with no significant hemolytic activity observed at concentrations up to 250 µg/mL.

Table 2: Cytotoxicity Assessment

| Cell Line | Concentration Tested (µg/mL) | % Viability | Reference |

|---|---|---|---|

| A2058 (Melanoma) | 100 | 95% | |

| MRC-5 (Lung Fibroblast) | 100 | 98% |

These findings suggest that this compound is well-tolerated in vitro, indicating potential for therapeutic use without significant risk of toxicity.

The antimicrobial activity of this compound may be attributed to its ability to interact with bacterial membranes. The positively charged arginine residues facilitate binding to negatively charged components of the bacterial cell wall, leading to membrane disruption.

Case Study: Mechanistic Insights

A study investigating the effects of this compound on Staphylococcus aureus revealed that treatment led to increased permeability of the bacterial membrane. This was assessed using fluorescence microscopy, which showed enhanced uptake of propidium iodide in treated cells compared to controls.

Propriétés

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O5S/c1-22-9-4-6-10(7-5-9)23(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFYHHDKHXNWQH-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N[C@H](CCCN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.